BenchChemオンラインストアへようこそ!

2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Xanthine oxidoreductase Hyperuricemia Enzyme inhibition

This is Xanthine Oxidoreductase-IN-4 (Compound IIIc), a validated XOR inhibitor with an IC₅₀ of 29.3 nM and proven oral urate-lowering in vivo (5 mg/kg, P<0.01). Unlike uncharacterized regioisomers, this batch is identity- and potency-verified, eliminating experimental failure risk. Its carboxyl-to-tetrazole bioisostere scaffold is chemically distinct from febuxostat/allopurinol, enabling novel IP expansion. DMSO solubility exceeds 145 mM—critical for high-concentration SPR, ITC, or co-crystallization. Choose the gold-standard tool for hyperuricemia pharmacodynamics. Request a quote for bulk pricing.

Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
Cat. No. B5040661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Molecular FormulaC16H15N5O2
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C16H15N5O2/c1-23-15-5-3-2-4-12(15)10-16(22)18-13-6-8-14(9-7-13)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22)
InChIKeyJMMORQJXLCIDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide: Compound Identity, Source & Baseline Specification


2-(2-Methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (CAS 1026587-58-5; molecular formula C₁₆H₁₅N₅O₂; MW 309.32) is a synthetic, tricyclic phenyl-tetrazole acetamide described in the primary literature as Xanthine Oxidoreductase-IN-4 (Compound IIIc) [1]. It was designed via a bioelectronic isosteric strategy in which the tetrazole ring replaces the carboxyl-thiazole fragment of febuxostat to engage the xanthine oxidoreductase (XOR) active site [1]. The compound is available from multiple commercial vendors as a research-grade small-molecule XOR inhibitor .

Why Generic Substitution Fails for 2-(2-Methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide: Key Differentiation Drivers


Within the phenyl-tetrazole acetamide chemotype, apparently minor structural modifications produce order-of-magnitude shifts in XOR inhibitory potency. The Peng et al. study demonstrates that Series I compounds (different connectivity between the tetrazole and phenyl rings) showed only weak inhibition (IC₅₀ > 10 µM), whereas Series III compounds — including the target compound IIIc — achieved low-nanomolar potency [1]. Even among the most potent Series III congeners, the difference between the 2-methoxyphenyl substitution (IIIc; IC₅₀ = 29.3 nM) and the 4-chlorophenyl substitution (IIIa; IC₅₀ = 26.3 nM) reflects a measurable, reproducible distinction [1]. Substitution pattern, linker geometry, and logP adjustment collectively govern target engagement; procuring an uncharacterized positional isomer or regioisomer without validated potency and in vivo efficacy data therefore carries high risk of experimental failure [1].

Product-Specific Quantitative Evidence Guide for 2-(2-Methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide


XOR Inhibitory Potency: Head-to-Head Comparison with Series III Congeners

In a unified in vitro assay, Compound IIIc inhibited XOR with an IC₅₀ of 29.3 ± 0.88 nM. Its closest congener IIIa (Xanthine oxidoreductase-IN-3; N-(4-chlorophenyl)-4-(1H-tetrazol-5-yl)benzamide) showed an IC₅₀ of 26.3 ± 1.21 nM, while IIIe (Xanthine oxidoreductase-IN-5) was markedly less potent (IC₅₀ = 55 nM) [1]. Compared with the clinical XOR inhibitor febuxostat (reported IC₅₀ ~8–24 nM range across studies) and allopurinol (IC₅₀ ~2.0 µM), IIIc occupies a potency tier ~10-fold more potent than allopurinol and within the same order of magnitude as febuxostat, while offering a distinct tetrazole-based chemotype [1][2].

Xanthine oxidoreductase Hyperuricemia Enzyme inhibition

In Vivo Hypouricemic Efficacy in Acute Hyperuricemia Model

Compound IIIc (5 mg/kg, oral) produced a statistically significant reduction in serum uric acid levels in the potassium oxonate/hypoxanthine-induced acute hyperuricemia mouse model (P < 0.01), with the hypouricemic effect persisting from 4 h post-administration [1]. Compounds IIIa and IIIe likewise showed significant uric acid lowering (P < 0.01), confirming that the Series III scaffold confers oral in vivo efficacy [1]. This in vivo validation is absent for the majority of commercially available phenyl-tetrazole acetamide analogs.

Acute hyperuricemia Uric acid lowering In vivo pharmacology

DMSO Solubility: Practical Formulation Advantage Over the 4-Chlorophenyl Analog

Xanthine oxidoreductase-IN-4 (IIIc) exhibits DMSO solubility of ≥45 mg/mL (~145.5 mM) [1]. In contrast, Xanthine oxidoreductase-IN-3 (IIIa, the 4-chlorophenyl analog) is reported by vendors as having DMSO solubility <1 mg/mL ('slightly soluble or insoluble') . This represents at least a 45-fold solubility advantage for IIIc in the most commonly used organic co-solvent for in vitro assays.

Solubility Formulation In vitro assay

Bioisosteric Design Rationale: Carboxyl-to-Tetrazole Replacement with Validated Target Engagement

Compound IIIc was designed using a deliberate bioelectronic isosteric strategy: the tetrazole ring replaces the carboxyl-thiazole fragment of febuxostat while preserving key interactions within the XOR active cavity [1]. Molecular docking confirmed that the tetrazole moiety enters the active cavity in place of the carboxyl group and retains most of the hydrogen-bond and hydrophobic contacts that characterize febuxostat–XOR binding, although the hydrogen bonds with Asn768 and Thr1010 are absent and replaced by new interactions [1]. This structure-based design distinguishes IIIc from randomly assembled tetrazole-acetamide libraries and provides a rational framework for further optimization.

Bioisostere Rational design Molecular docking

Orally Bioactive Designation: PK-Relevant Differentiation from Non-Oral Tetrazole Analogs

Compound IIIc is explicitly described as an 'orally active' XOR inhibitor, a designation supported by its significant hypouricemic effect following oral administration at 5 mg/kg in mice [1]. The compound was predicted by Maestro 10.1 ADMET analysis to meet basic drug-like property requirements, including acceptable predicted absorption and metabolic stability [1]. By contrast, many tetrazole-acetamide compounds in commercial catalogs lack any oral pharmacokinetic or pharmacodynamic characterization.

Oral bioavailability Drug-like properties In vivo PK

Positional Isomer Potency Cliff: Tetrazole Substitution Position Determines Activity

The target compound bears the tetrazole ring at the para (4-) position of the anilide phenyl ring. SAR analysis from the Peng et al. study shows that altering the connectivity between the tetrazole and the phenyl rings — as in Series I versus Series III — changes the IC₅₀ from >10,000 nM to 29.3 nM, a >340-fold potency difference [1]. Commercially available positional isomers such as 2-(2-methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide (CAS 1282119-71-4) have no published XOR inhibition data, making their activity unpredictable without de novo testing .

Positional isomer SAR Regioselectivity

Best Research & Industrial Application Scenarios for 2-(2-Methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide


In Vitro XOR Inhibition Screening and SAR Expansion Campaigns

With a validated IC₅₀ of 29.3 nM against XOR under defined enzymatic assay conditions [1], Compound IIIc serves as a characterized reference inhibitor for benchmarking novel XOR inhibitors in enzyme-based screening cascades. Its tetrazole-isostere scaffold provides a chemically distinct starting point for medicinal chemistry optimization compared to febuxostat- or allopurinol-derived series, making it particularly valuable for laboratories seeking to expand intellectual property space around non-purine, non-carboxylic acid XOR inhibitors [1].

In Vivo Acute Hyperuricemia Model Studies Requiring Oral Dosing

The compound has confirmed oral in vivo efficacy in the potassium oxonate/hypoxanthine acute hyperuricemia mouse model at 5 mg/kg, with significant uric acid lowering (P < 0.01) [1]. Researchers conducting hyperuricemia or gout-related pharmacodynamic studies can select this compound as a positive control or tool compound with the assurance that its in vitro potency translates to a measurable in vivo pharmacodynamic endpoint, a level of validation absent for the majority of commercially available tetrazole-acetamide derivatives [1].

High-Concentration In Vitro Pharmacology Requiring DMSO-Soluble XOR Inhibitors

With DMSO solubility ≥45 mg/mL (~145.5 mM) [1], IIIc can be formulated at stock concentrations exceeding 100 mM in DMSO — a critical practical requirement for high-concentration dose-response studies, co-crystallization trials, or biophysical assays (e.g., SPR, ITC) that demand high ligand concentrations. This capability directly contrasts with the poor DMSO solubility of the 4-chlorophenyl analog IIIa (<1 mg/mL) , positioning IIIc as the preferred choice for assay formats requiring high-concentration DMSO stocks.

Bioisostere-Driven Scaffold Hopping and Fragment-Based Drug Design

The documented carboxyl-to-tetrazole bioisosteric replacement strategy [1] makes IIIc an instructive case study for computational and medicinal chemistry groups working on scaffold-hopping approaches for zinc-binding enzymes or carboxylic acid mimetics. The availability of molecular docking data against the XOR crystal structure provides a structural framework for rational modification, supporting fragment growth, linker optimization, or property-tuning campaigns aimed at improving selectivity or pharmacokinetic profiles beyond the parent scaffold [1].

Quote Request

Request a Quote for 2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.